molecular formula C13H15FO B13077301 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one

Cat. No.: B13077301
M. Wt: 206.26 g/mol
InChI Key: BCFMHHWLGVFXNC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C13H15FO It is a cyclohexanone derivative, characterized by the presence of a fluoro and a methyl group on the phenyl ring attached to the cyclohexanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methylbenzene and cyclohexanone.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation or nitration reactions may involve reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological systems.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring may influence its binding affinity and selectivity towards certain enzymes or receptors. The cyclohexanone moiety may also play a role in its overall chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol: This compound is similar but contains an alcohol group instead of a ketone group.

    2-(3-Fluoro-4-methylphenyl)cyclohexan-1-one: This isomer has the fluoro and methyl groups in different positions on the phenyl ring.

Uniqueness

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclohexanone moiety

Properties

Molecular Formula

C13H15FO

Molecular Weight

206.26 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H15FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11H,2-5H2,1H3

InChI Key

BCFMHHWLGVFXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCC2=O)F

Origin of Product

United States

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